

Pefachrome® FXa: A Technical Guide for Hemostasis Research

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Compound of Interest

Compound Name: Pefachrome(R) fxa*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pefachrome® FXa, a chromogenic substrate pivotal for basic research in hemostasis. Designed for researchers, scientists, and professionals in drug development, this document details the substrate's core properties, experimental applications, and the biochemical principles underlying its utility in quantifying Factor Xa (FXa) activity.

Core Principles and Mechanism of Action

Pefachrome® FXa is a synthetic oligopeptide substrate covalently linked to a para-nitroaniline (pNA) chromophore.[1] The specificity of the peptide sequence is engineered for selective cleavage by Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2][3] Upon enzymatic cleavage by FXa, the pNA molecule is released, resulting in a measurable increase in absorbance at 405 nm.[1] The rate of pNA release is directly proportional to the enzymatic activity of FXa, enabling its precise quantification.[1] This principle forms the basis of its application in various coagulation assays, diagnostic applications for conditions like COVID-19-related thrombosis, and in the discovery and validation of FXa inhibitors.[1]

Quantitative Data and Product Specifications

Several variants of Pefachrome® FXa are available, each with distinct characteristics. The following table summarizes the key quantitative data for some of the common Pefachrome® FXa products.

Product Name	Formula	Molecular Weight (g/mol)	Kcat (s ⁻¹)	Km	Solubility
Pefachrome® FXa 8595 (corresp. S-2765)	Z-D-Arg-Gly-Arg-pNA · 2HCl	714.6	290	0.1 mol/L	> 10 mM in distilled H ₂ O
Pefachrome® FXa/LAL 5288	CH ₃ OCO-D-CHA-Gly-Arg-pNA · AcOH	622.7	140	0.106 mM	Up to 4 mM in distilled H ₂ O
Pefachrome® FXa 5277	CH ₃ SO ₂ -D-Leu-Gly-Arg-pNA · AcOH	-	5643 min ⁻¹ (human thrombin)	233 μM (human thrombin)	-
Pefachrome® FXa (Pefa-5523)	CH ₃ OCO-D-CHA-Gly-Arg-pNA·AcOH	622.7	140	0.106 mM	Up to 4 mM in distilled H ₂ O

Experimental Protocols

Determination of Factor Xa Activity in Plasma

This protocol provides a method for measuring the activity of Factor X in human citrated plasma after its activation to Factor Xa.

Materials:

- Pefachrome® FXa solution (4 mM in distilled water)
- Human citrated plasma
- Russell's Viper Venom (RVV-X) solution (25 AU/ml in 25 mM CaCl₂)[4][5]
- Tris-HCl buffer (50 mM, pH 8.4)[4][5]
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Pre-warm all reagents and the microplate to 37°C.
- In a microplate well, add 10 µL of human citrated plasma.
- Add 100 µL of the RVV-X solution to the well to initiate the activation of Factor X to Factor Xa.
- Incubate the mixture for exactly 75 seconds at 37°C.^{[4][5]}
- Add 790 µL of pre-warmed Tris-HCl buffer to the well.
- Add 100 µL of the Pefachrome® FXa solution to the well to start the chromogenic reaction.
- Immediately place the microplate in the reader and measure the change in absorbance per minute (Δ OD/min) at 405 nm.^{[4][5]} The rate of change is proportional to the FXa activity.

Controls:

- Blank: A reaction mixture without plasma to determine the background rate of substrate hydrolysis.
- Calibration Curve: A series of reactions with known concentrations of purified Factor Xa to correlate Δ OD/min with absolute enzyme activity.

High-Throughput Screening of Factor Xa Inhibitors

This protocol is optimized for screening potential FXa inhibitors in a 96-well plate format.

Materials:

- Purified human Factor Xa
- Pefachrome® FXa solution (1-2 mM in assay buffer)
- Assay Buffer: 50 mM Tris-HCl, 25 mM CaCl₂, pH 8.4^[1]
- Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

- 96-well microplates
- Microplate reader with kinetic measurement capabilities

Procedure:

- Add 2 μL of the test compound solution (or vehicle control) to the wells of a 96-well plate.
- Add 50 μL of the purified human Factor Xa solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding 50 μL of the Pefachrome® FXa solution to each well.
- Immediately begin kinetic measurements of absorbance at 405 nm every 30 seconds for 15 minutes.^[1]
- Determine the initial velocity (V_0) of the reaction for each well by calculating the slope of the linear portion of the absorbance versus time curve.
- Calculate the percent inhibition for each test compound relative to the vehicle control.

Signaling Pathways and Experimental Workflows

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